JH-RE-06
Overview
Description
JH-RE-06 is a small molecule that disrupts mutagenic translesion synthesis by preventing the recruitment of mutagenic POLζ. It is an effective REV1-REV7 interface inhibitor with an IC50 of 0.78 μM and a Kd of 0.42 μM . This compound targets REV1, which interacts with the REV7 subunit of POLζ, and has shown potential in improving chemotherapy .
Preparation Methods
The synthetic route for JH-RE-06 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting and is available for research purposes .
Chemical Reactions Analysis
JH-RE-06 undergoes various chemical reactions, primarily focusing on its interaction with the REV1-REV7 complex. The compound induces REV1 dimerization, which blocks the REV1-REV7 interaction and POLζ recruitment . This inhibition of mutagenic translesion synthesis enhances the effectiveness of chemotherapy agents like cisplatin . The major products formed from these reactions are the dimerized REV1 and the inhibited REV1-REV7 complex .
Scientific Research Applications
JH-RE-06 has several scientific research applications, including:
Mechanism of Action
JH-RE-06 exerts its effects by targeting the REV1-REV7 interface. It induces REV1 dimerization, which blocks the interaction between REV1 and REV7, preventing the recruitment of POLζ . This inhibition of mutagenic translesion synthesis sensitizes tumors to chemotherapy agents like cisplatin and reduces mutagenesis in vitro . The molecular targets involved in this mechanism are REV1 and REV7, which are key components of the translesion synthesis pathway .
Comparison with Similar Compounds
JH-RE-06 is unique in its ability to specifically target the REV1-REV7 interface and disrupt mutagenic translesion synthesis. Similar compounds include:
Procaine hydrochloride: An inhibitor of DNA synthesis.
Triciribine: An inhibitor of DNA synthesis.
Nedaplatin: A chemotherapy agent that also targets DNA synthesis.
These compounds share some similarities with this compound in their ability to inhibit DNA synthesis, but this compound is unique in its specific targeting of the REV1-REV7 interface and its potential to enhance chemotherapy effectiveness .
Biological Activity
JH-RE-06 is a small molecule inhibitor that specifically targets the REV1 protein, which plays a critical role in mutagenic translesion synthesis (TLS). This compound has garnered attention for its potential to enhance the efficacy of chemotherapy, particularly in overcoming drug resistance in cancer cells. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and relevant case studies.
This compound functions by inhibiting the interaction between REV1 and POL ζ, a key component of the TLS pathway. This inhibition prevents the recruitment of POL ζ to sites of DNA damage, thereby disrupting the mutagenic repair process that often contributes to chemoresistance in cancer cells. The binding of this compound induces REV1 dimerization, creating a binding pocket that effectively locks REV1 in a conformation that cannot support cell survival under DNA-damaging conditions .
Effects on Tumor Growth
Research has demonstrated that this compound significantly enhances the cytotoxic effects of cisplatin, a widely used chemotherapeutic agent. In various studies involving mouse xenograft models and human cell lines, co-treatment with this compound and cisplatin resulted in:
- Inhibition of Tumor Growth : Mice treated with both agents exhibited virtually complete inhibition of tumor growth compared to controls receiving either treatment alone .
- Altered Cellular Responses : Instead of increasing apoptosis as expected, the combination treatment led to an increase in cellular senescence markers such as senescence-associated β-galactosidase and p21 expression . This suggests a shift in the mode of cell death induced by chemotherapeutics when combined with this compound.
Study 1: Enhanced Efficacy in Melanoma Models
In a study utilizing A375 human melanoma xenografts, researchers observed that treatment with this compound alongside cisplatin not only halted tumor growth but also improved overall survival rates in mice. The study highlighted that this compound reduced the frequency of mutations typically induced by cisplatin treatment, suggesting a dual benefit of enhanced efficacy and reduced mutagenesis .
Study 2: Lung Cancer Inhibition
Another investigation focused on lung cancer cells demonstrated that this compound effectively suppressed proliferation in a concentration-dependent manner. The study confirmed that REV1 was upregulated in lung cancer tissues, correlating with poor prognosis. Treatment with this compound significantly inhibited cell growth and proliferation while exhibiting good safety and tolerability profiles .
Data Summary
The following table summarizes key findings from studies on this compound:
Properties
IUPAC Name |
8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTXIQCBQIKIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.